JAK1 Selectivity: 433-Fold Discrimination Over JAK2 Achieved via Scaffold Derivatization
Derivatives based on the 3-aminopyrazole-4-carboxamide scaffold demonstrate exquisite selectivity for JAK1 over JAK2. In contrast to earlier JAK2-selective analogs, a specific modification at the 1-position of the core scaffold yields JAK1-selective inhibitors with up to 433-fold selectivity [1]. This highlights the scaffold's unique tunability and the importance of using the core structure to access specific selectivity profiles.
| Evidence Dimension | JAK1 vs. JAK2 Kinase Inhibition Selectivity (fold-selectivity) |
|---|---|
| Target Compound Data | Derivative from 3-aminopyrazole-4-carboxamide scaffold achieves 433-fold selectivity for JAK1 over JAK2. |
| Comparator Or Baseline | Prior 1-alkyl-3-arylaminopyrazole-4-carboxamide derivatives described as JAK2-selective inhibitors. |
| Quantified Difference | Up to 433-fold preference for JAK1 inhibition over JAK2. |
| Conditions | Biochemical kinase inhibition assays (patent review data). |
Why This Matters
This data proves the scaffold is not a blunt instrument but a tunable core for achieving high isoform selectivity, a critical parameter for reducing off-target toxicity in drug development.
- [1] Peter Norman. Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. Expert Opinion on Therapeutic Patents, 2014, 24(2), 231-237. View Source
